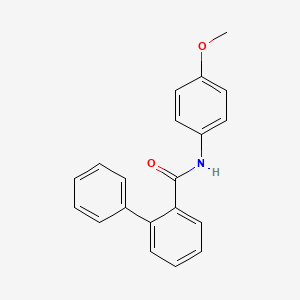

N-(4-methoxyphenyl)biphenyl-2-carboxamide

Description

Contextualization within Biphenyl (B1667301) and Carboxamide Chemistry Research

The scientific interest in N-(4-methoxyphenyl)biphenyl-2-carboxamide is best understood by first examining its core components. The biphenyl scaffold , consisting of two phenyl rings linked by a single bond, is a fundamental structure in organic chemistry. nih.gov This moiety is present in a wide array of compounds, including medicinally active agents, natural products, and advanced materials such as liquid crystals and organic semiconductors. nih.govrsc.org The rigidity and electron-rich nature of the biphenyl unit make it a valuable building block in drug design and materials science. nih.gov

The carboxamide group (-C(=O)N-) is another ubiquitous functional group. It forms the peptide bonds that link amino acids into proteins and is a common feature in many pharmaceutical compounds. The specific arrangement in this compound, an N-aryl amide, where the amide nitrogen is directly attached to an aromatic ring, is of significant interest. The synthesis of such C(sp²)–N bonds has historically presented challenges, leading to extensive research into new synthetic methods. wikipedia.org

Historical Overview of Relevant Chemical Scaffolds and Methodological Developments

The synthesis of molecules containing biphenyl and N-aryl amide motifs has evolved significantly over the past century. Early methods for creating biphenyl structures included reactions like the Wurtz-Fittig and Ullmann couplings, which often required harsh conditions. nih.govrsc.org

The development of methods for forming the aryl C–N bond found in N-aryl amides has been a major focus of modern synthetic chemistry. While palladium-catalyzed C-N coupling reactions were first reported in 1983 by Migita and co-workers, the field was revolutionized by the work of Stephen L. Buchwald and John F. Hartwig in the 1990s. wikipedia.orglibretexts.org Their development of the Buchwald-Hartwig amination established a versatile and widely applicable method for synthesizing aryl amines and their derivatives from aryl halides. wikipedia.org This reaction has largely replaced older, harsher methods due to its superior functional group tolerance and broader substrate scope. wikipedia.org

The progression of the Buchwald-Hartwig amination can be seen as a series of catalyst "generations":

First-generation catalysts , using ligands like triphenylphosphine (B44618) or P(o-tolyl)₃, were effective for coupling secondary amines but were generally inefficient for primary amines. wikipedia.orglibretexts.org

Second-generation catalysts incorporated bidentate phosphine (B1218219) ligands such as BINAP and DPEPhos. These systems showed improved reactivity and allowed for the coupling of a wider range of amines and aryl halides under milder conditions. wikipedia.org

Third and later generations have featured increasingly sophisticated, sterically hindered mono- and bidentate phosphine ligands (e.g., XPhos, t-BuXPhos) and N-heterocyclic carbenes (NHCs). nih.govacs.org These advanced systems enable the coupling of previously challenging substrates, including aryl chlorides and tosylates, and even allow for the use of ammonia (B1221849) equivalents to form primary arylamines. acs.orgorganic-chemistry.org

This methodological advancement is central to the synthesis of compounds like this compound, which is typically formed through such a palladium-catalyzed coupling between a biphenyl-2-carbonyl derivative and p-anisidine (B42471) (4-methoxyaniline).

| Catalyst Generation | Key Ligands | Typical Substrates | General Characteristics |

|---|---|---|---|

| First Generation (mid-1990s) | P(o-tolyl)₃ | Aryl Bromides, Secondary Amines | Limited to specific substrates; not effective for primary amines. wikipedia.org |

| Second Generation (late 1990s) | BINAP, DPPF | Aryl Iodides/Bromides/Triflates, Primary & Secondary Amines | Broader scope, higher yields, and faster reaction rates. wikipedia.org |

| Advanced Systems (2000s-Present) | Bulky Monophosphines (e.g., XPhos), N-Heterocyclic Carbenes (NHCs) | Aryl Chlorides/Tosylates, a very wide range of amines | Highly active catalysts enabling difficult couplings under mild conditions. nih.govacs.org |

Rationale and Significance of Investigating this compound in Basic Chemical Science

The investigation of this compound in a basic science context is not typically aimed at a direct application of the compound itself. Instead, its synthesis and characterization serve several important research functions:

Method Development and Optimization: The synthesis of this specific molecule acts as a benchmark reaction to test the efficiency and scope of new catalytic systems. nih.gov Researchers can evaluate new palladium catalysts, phosphine ligands, bases, and solvents by measuring the yield and purity of the resulting this compound. nih.govacs.org

Understanding Reaction Mechanisms: Detailed studies on the formation of this compound can provide insights into the catalytic cycle of reactions like the Buchwald-Hartwig amination. This includes understanding the steps of oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

Structure-Property Relationship Studies: By synthesizing a well-defined molecule, chemists can study its physical and chemical properties, such as melting point, solubility, and spectroscopic characteristics. This data contributes to a broader understanding of how molecular structure influences physical properties within the biphenyl carboxamide class of compounds.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 473742-01-7 | hoffmanchemicals.com |

| Molecular Formula | C₂₀H₁₇NO₂ | hoffmanchemicals.com |

| Molecular Weight | 303.36 g/mol | hoffmanchemicals.com |

| Melting Point | 158 to 162 °C | hoffmanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)21-20(22)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYRXGRCXHLVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N 4 Methoxyphenyl Biphenyl 2 Carboxamide

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of N-(4-methoxyphenyl)biphenyl-2-carboxamide identifies two primary bond disconnections that inform its synthetic design. The most evident disconnection is across the amide bond (C-N bond), which simplifies the target molecule into two key precursors: biphenyl-2-carboxylic acid and 4-methoxyaniline (also known as p-anisidine).

A further disconnection of the biphenyl-2-carboxylic acid precursor at the C-C bond between the two phenyl rings reveals the starting materials for a cross-coupling reaction. A common and effective strategy is the Suzuki-Miyaura coupling, which would utilize a 2-halobenzoic acid derivative (such as 2-bromobenzoic acid) and phenylboronic acid . This two-step disconnection strategy forms the foundation for the most prevalent synthetic routes to the title compound.

Development of Novel Synthetic Pathways for the Biphenyl (B1667301) Carboxamide Scaffold

The synthesis of the this compound scaffold is a multi-step process that has benefited from significant advancements in organic chemistry, particularly in cross-coupling and amidation reactions. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the critical C-C bond in the biphenyl core of the target molecule. nih.govrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. gre.ac.ukrsc.org For the synthesis of the biphenyl-2-carboxylic acid intermediate, 2-bromobenzoic acid is a common starting material, which is coupled with phenylboronic acid. dntb.gov.uaresearchgate.net

The reaction is facilitated by a palladium catalyst, often Pd(PPh₃)₄ or Pd/C, in the presence of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). dntb.gov.uaacs.org The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net

Interactive Table: Suzuki-Miyaura Reaction Conditions for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromobenzoic Acid | Phenylboronic Acid | Pd/C (0.05) | K₂CO₃ | Water | >90 dntb.gov.uaresearchgate.net |

| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 64 acs.org |

Once biphenyl-2-carboxylic acid is synthesized, the final step is the formation of the amide bond with 4-methoxyaniline. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions.

Common activation methods include:

Conversion to Acyl Chloride : Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates the more reactive biphenyl-2-carbonyl chloride. This intermediate readily reacts with 4-methoxyaniline to form the desired amide.

Use of Coupling Reagents : A wide array of coupling reagents can be used to promote amide bond formation directly from the carboxylic acid and amine. nih.govrsc.org Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. nih.gov These reagents form a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Boric acid has also been explored as a simple and effective catalyst for direct amidation reactions. researchgate.net

Modern synthetic chemistry places increasing emphasis on sustainability. researchgate.netmdpi.com Green chemistry principles can be applied to the synthesis of this compound to reduce environmental impact. jddhs.com

Key green approaches include:

Use of Greener Solvents : Performing reactions in water, where possible, is a significant improvement over traditional volatile organic solvents (VOCs). jddhs.com The Suzuki-Miyaura coupling has been successfully carried out in water, sometimes at room temperature, using specialized water-soluble catalysts. dntb.gov.uaresearchgate.net

Catalyst Recycling : The development of heterogeneous or supported catalysts, such as palladium on carbon (Pd/C) or other novel nanocatalysts, allows for easier separation from the reaction mixture and potential reuse, reducing heavy metal waste. researchgate.netjddhs.com

Atom Economy : Direct catalytic amidation methods are being developed to avoid the use of stoichiometric coupling reagents, which generate significant chemical waste. Solvent-free amide formation using methoxysilanes as coupling agents represents another advancement in this area. researchgate.net

Energy Efficiency : The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Optimization of Reaction Conditions and Yields for Academic Purposes

For academic and research applications, optimizing reaction conditions to maximize yield is a primary objective. In the Suzuki-Miyaura coupling step, variables such as catalyst loading, the nature of the base, and reaction time are systematically varied to find the optimal protocol. researchgate.net For instance, studies have shown that while a certain minimum amount of catalyst is necessary for high conversion, increasing it beyond an optimal point may not lead to further improvement in yield. researchgate.net The choice of base can also have a significant impact, with different carbonate salts showing varying efficacy. researchgate.net

Similarly, in the amide formation step, the stoichiometry of the coupling reagents and the reaction time are critical parameters. For example, in an EDCI-mediated coupling, an excess of the coupling agent and the amine relative to the carboxylic acid might be used to drive the reaction to completion. nih.gov

Interactive Table: Optimization of a Suzuki-Miyaura Coupling Reaction

| Entry | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.01 | K₂CO₃ | 4 | ~75 researchgate.net |

| 2 | 0.05 | K₂CO₃ | 4 | 97 researchgate.net |

| 3 | 0.15 | K₂CO₃ | 4 | 97 researchgate.net |

| 4 | 0.05 | Na₂CO₃ | 4 | 92 researchgate.net |

| 5 | 0.05 | Cs₂CO₃ | 4 | 98 researchgate.net |

Regio- and Stereoselectivity Studies in Synthesis

Regioselectivity in the synthesis of this compound is primarily controlled by the choice of starting materials. The use of a 2-substituted benzoic acid derivative, such as 2-bromobenzoic acid, in the Suzuki-Miyaura coupling ensures that the arylation occurs specifically at the C2 position, leading to the desired ortho-substituted biphenyl scaffold. researchgate.net

Stereoselectivity introduces the concept of atropisomerism . Biphenyls with bulky substituents at the ortho positions can experience restricted rotation around the central C-C single bond. pharmaguideline.comyoutube.com This restricted rotation can lead to the existence of stable, separable enantiomers called atropisomers, which possess axial chirality. youtube.comnih.gov While the substituents in N-(4-methoxyphenyl)bhenyl-2-carboxamide (a carboxamide group and a hydrogen atom on one ring) are generally not considered bulky enough to allow for the isolation of stable atropisomers at room temperature, the study of rotational barriers is a key area of research for more sterically hindered analogues. rsc.org The synthesis of stable, axially chiral biaryls often requires at least three bulky ortho-substituents. pharmaguideline.comnih.gov The principles of atroposelective synthesis, which aim to control the formation of one atropisomer over another, are a sophisticated aspect of modern organic synthesis. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of N 4 Methoxyphenyl Biphenyl 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N-(4-methoxyphenyl)biphenyl-2-carboxamide, ¹H and ¹³C NMR would provide definitive evidence of its constitution by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic, amide, and methoxy (B1213986) protons. The nine protons of the biphenyl (B1667301) group and the four protons of the methoxyphenyl group would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns and coupling constants would depend on their positions and steric hindrance, which influences the rotation around the biphenyl single bond. The amide N-H proton would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The three protons of the methoxy (-OCH₃) group would be visible as a sharp singlet, typically in the δ 3.8-4.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would feature a signal for the carbonyl carbon (C=O) of the amide group, expected around δ 165-170 ppm. The carbon of the methoxy group would resonate at approximately δ 55-60 ppm. The remaining 18 aromatic carbons would produce a complex set of signals in the δ 110-150 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the individual aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, for instance, between the amide proton and the carbonyl carbon, which is crucial for confirming the connectivity of the molecular fragments.

Despite the power of these techniques, specific, experimentally-derived NMR data tables for this compound are not available in the surveyed literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Amide | N-H | δ 8.0 - 9.5 (broad) |

| Aromatic | Ar-H | δ 7.0 - 8.5 |

| Methoxy | -OCH₃ | δ 3.8 - 4.0 |

| Amide | C=O | δ 165 - 170 |

| Aromatic | Ar-C | δ 110 - 150 |

Note: These are generalized predictions. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₂₀H₁₇NO₂), the exact molecular weight is 303.1259 g/mol . hoffmanchemicals.com

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the elemental composition. An experimental measurement of the molecular ion peak (e.g., [M+H]⁺ at m/z 304.1332) that matches the calculated value to within a few parts per million would provide unambiguous confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) would serve as a powerful tool for verifying the purity of the compound and studying its fragmentation patterns. Under tandem MS (MS/MS) conditions, characteristic fragmentation would be expected, primarily involving the cleavage of the amide bond, leading to fragments corresponding to the biphenylcarbonyl and the 4-methoxyphenylamine moieties. However, no published experimental mass spectra for this specific compound could be located.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands. A prominent band for the N-H stretching vibration of the secondary amide would appear in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration would produce a strong absorption band around 1650-1680 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C stretching, and the asymmetric and symmetric C-O-C stretching of the methoxy ether group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. While IR and Raman spectroscopy are powerful for functional group identification, detailed experimental spectra for this compound are not documented in the available literature.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O | Stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. Such an analysis for this compound would offer unparalleled insight into its conformation and the intermolecular forces that dictate its crystal packing. At present, no crystal structure for this compound has been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The crystal packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant directional interaction would likely be the intermolecular hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This N-H···O=C interaction typically leads to the formation of chains or dimeric motifs, which are fundamental in organizing the molecules in the crystal lattice.

π-π Stacking: The electron-rich aromatic rings of the biphenyl and methoxyphenyl groups could participate in π-π stacking interactions, further stabilizing the crystal structure. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be revealed by a crystallographic study.

Hirshfeld Surface Analysis: Were a crystal structure available, a Hirshfeld surface analysis would be performed to visualize and quantify the intermolecular contacts. nih.govnih.gov This computational tool maps the close contacts on a 3D molecular surface. The corresponding 2D fingerprint plots would provide the percentage contribution of different types of interactions, such as H···H, C···H, and O···H contacts, offering a detailed picture of the forces responsible for the crystal's cohesion. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)picolinamide |

Theoretical and Computational Chemistry Investigations of N 4 Methoxyphenyl Biphenyl 2 Carboxamide

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic properties of N-(4-methoxyphenyl)biphenyl-2-carboxamide and its analogs. These computational methods provide insights that complement experimental data, offering a deeper understanding at the molecular level.

For instance, in the study of related carboxamide derivatives, DFT calculations have been employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. mdpi.com The choice of basis set, such as 6-311++G(d,p), and functional, like B3LYP, is crucial for obtaining results that correlate well with experimental findings. nih.gov Theoretical calculations for similar compounds have shown good agreement with experimental data, with correlation coefficients (R²) for infrared spectra analysis being as high as 0.9079. nih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound derivatives are significantly influenced by their molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic transition properties and reactivity of the molecule.

For analogous compounds, the HOMO-LUMO energy gap, calculated using methods like Time-Dependent DFT (TD-DFT), reveals the potential for intramolecular charge transfer. nih.gov In a study on a 1H-1,2,3-triazole-4-carbohydrazide derivative, the calculated HOMO-LUMO energies indicated that charge transfer occurs within the molecule. nih.gov The energy levels of HOMO and LUMO for a benzimidazole (B57391) derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, were determined to be -5.49 eV and -1.99 eV, respectively, through a combination of cyclic voltammetry and optical band gap measurements. mdpi.com This analysis is fundamental for understanding the molecule's behavior in various chemical and biological systems.

The molecular electrostatic potential (MEP) surface is another key aspect of electronic structure analysis. It helps in identifying the electrophilic and nucleophilic sites within a molecule. For a related benzimidazole derivative, the MEP was calculated to understand its reactive sites. mdpi.com

Conformational Landscapes and Energy Minimization Studies

The three-dimensional conformation of this compound is crucial for its biological activity and physical properties. The biphenyl (B1667301) core of the molecule allows for torsional flexibility, leading to various possible conformations.

Energy minimization studies, often performed alongside conformational searches, help identify the most stable conformers. For flexible molecules and macrocycles, methods like LowModeMD have proven effective in computational conformational sampling. nih.gov High-pressure conformational sampling is an emerging technique to study pressure-induced structural changes. chemrxiv.org

Intramolecular hydrogen bonds play a significant role in stabilizing specific conformations. In N-phenyl-4-oxo-4H-3-chromone carboxamide isomers, intramolecular N—H⋯O hydrogen bonds constrain the carboxamide moiety to be nearly coplanar with the chromone (B188151) ring. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using quantum mechanical methods, researchers can assign the observed spectral bands to specific molecular motions.

For various carboxamide and benzothiazole (B30560) derivatives, theoretical vibrational spectra have been calculated using methods like HF, B3LYP, BLYP, B3PW91, and mPW1PW91 with basis sets such as 6-311G(d,p). researchgate.net The absence of imaginary frequencies in the calculated spectra indicates that the optimized geometry represents a true energy minimum. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov

In the study of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the calculated N–H stretching vibration was at 3336 cm⁻¹, which closely matched the experimental value of 3316 cm⁻¹. nih.gov Similarly, the calculated C=O stretching mode was at 1684 cm⁻¹, compared to the experimental value of 1686 cm⁻¹. nih.gov For 2-(4-methoxyphenyl)benzo[d]thiazole, the C-H stretching vibrations were observed in the range of 3066-3108 cm⁻¹ in the experimental spectrum, which was well-supported by theoretical calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum mechanical calculations are excellent for studying molecules in the gas phase or as single, static structures, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in a solution environment. MD simulations provide a way to sample the vast conformational space available to flexible molecules like this compound over time.

Computational methods for conformational sampling are crucial in molecular modeling and drug discovery, especially for larger, more flexible compounds. nih.gov Various methods, including Stochastic Search and LowModeMD, are used to explore the conformational landscape. nih.gov These simulations can reveal how the solvent affects the preferred conformations of the molecule and the energy barriers between different conformational states.

For related biphenyl acetic acid derivatives, molecular dynamics simulations have been performed to study the stability of the molecule within the binding pocket of proteins like COX-2. researchgate.net These simulations can confirm the binding modes predicted by docking studies and provide insights into the interactions that stabilize the ligand-protein complex. researchgate.net

Molecular Docking Studies of Binding Modes in Model Chemical/Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Ortho-biphenyl carboxamides have been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened receptor. nih.gov Docking studies of related biphenyl carboxamides have been performed to understand their binding modes within the active sites of various enzymes. For example, docking studies of 4′,5-disubstituted biphenyl acetic acid molecules with the COX-2 protein (PDB ID: 1CX2) revealed that hydrogen bonding, π-π, and CH-π interactions are crucial for binding. researchgate.net

In the context of anticancer research, derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide were docked into the active site of the EGFR tyrosine kinase (PDB ID: 2J5F), showing good interactions. researchgate.net Similarly, novel Schiff base–benzimidazole hybrids were docked with VEGFR-2, and the most active compounds showed a binding mode similar to the known inhibitor Sorafenib. nih.gov Docking of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid with the SARS-CoV-2 Omicron variant protein (PDB ID: 8BEC) showed a strong binding affinity of -7.6 kcal/mol. nih.gov

These studies highlight the importance of specific structural features for potent biological activity and guide the design of new, more effective compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Development and Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired effect.

QSAR studies have been performed on series of biphenyl carboxamide analogs to model their analgesic and anti-inflammatory activities. medcraveonline.comwalshmedicalmedia.com In one study, a statistically significant QSAR model for anti-inflammatory activity was developed using multiple linear regression, which included two variables and had an R² value of 0.800 and a predicted R² of 0.7217. medcraveonline.com For a series of flurbiprofen (B1673479) analogues, a 3D-QSAR study using Genetic Function Approximation (GFA) was conducted to gain insights into the structural requirements for anti-inflammatory activity. researchgate.net The resulting QSAR model showed the importance of thermodynamic, structural, and electronic parameters. researchgate.net

Similarly, for a set of thieno-pyrimidine derivatives acting as triple-negative breast cancer inhibitors, 3D-QSAR analyses using CoMFA and CoMSIA were performed. mdpi.com The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917, indicating a robust and predictive model. mdpi.com These models help in the rational design of new potent compounds by identifying key steric, electrostatic, and hydrophobic fields that influence activity. mdpi.com

Mechanistic Organic Chemistry Studies of N 4 Methoxyphenyl Biphenyl 2 Carboxamide Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of N-(4-methoxyphenyl)biphenyl-2-carboxamide typically involves the formation of an amide bond between biphenyl-2-carboxylic acid or its activated derivatives and 4-methoxyaniline. The mechanism of this transformation, as well as subsequent derivatizations, can be understood through fundamental principles of organic chemistry.

The primary method for constructing the amide bond is the reaction between an activated carboxylic acid and an amine. One common approach involves the conversion of biphenyl-2-carboxylic acid to biphenyl-2-carbonyl chloride. The reaction mechanism proceeds through the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to yield the final amide product.

Alternatively, palladium-catalyzed N-arylation reactions offer a powerful route for the formation of the C-N bond. beilstein-journals.org In a potential synthetic pathway, the coupling of a biphenyl-2-carboxamide with a halo-aryl, such as 4-bromoanisole, could be envisioned. The mechanism of such Buchwald-Hartwig amination reactions is well-studied and involves a catalytic cycle with a palladium complex. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amide, deprotonation, and finally, reductive elimination to furnish the N-aryl amide and regenerate the Pd(0) catalyst. beilstein-journals.orgnih.gov

Derivatization of this compound can be achieved through various reactions targeting its constituent parts. The hydrolysis of the amide bond, for instance, can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for the attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding biphenyl-2-carboxylic acid and 4-methoxyaniline. nih.gov

The reduction of the carboxamide group can lead to the corresponding amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. A second hydride transfer and subsequent workup yield the amine.

| Reaction | Reactants | Key Mechanistic Steps | Products |

| Amide Formation (Acid Chloride) | Biphenyl-2-carbonyl chloride, 4-Methoxyaniline | Nucleophilic attack of amine on carbonyl carbon, elimination of HCl | This compound |

| Amide Formation (Pd-catalyzed) | Biphenyl-2-carboxamide, 4-Haloanisole, Pd catalyst | Oxidative addition, amine coordination, reductive elimination | This compound |

| Amide Hydrolysis (Acidic) | This compound, H3O+ | Protonation of carbonyl, nucleophilic attack of water | Biphenyl-2-carboxylic acid, 4-Methoxyaniline |

| Amide Hydrolysis (Basic) | This compound, OH- | Nucleophilic attack of hydroxide | Biphenyl-2-carboxylate, 4-Methoxyaniline |

| Amide Reduction | This compound, LiAlH4 | Hydride attack on carbonyl, elimination of oxygen | 2-(Aminomethyl)biphenyl, 4-Methoxyaniline |

Reactivity Profiles and Selectivity Control of the Carboxamide Functionality

The carboxamide group in this compound is a versatile functional group, but its reactivity is influenced by the electronic and steric environment created by the adjacent biphenyl (B1667301) and N-aryl moieties. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts partial double-bond character to the C-N bond.

Electrophilic aromatic substitution on the biphenyl or the N-aryl ring is a key reaction for further functionalization. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The biphenyl group itself is generally ortho, para-directing. youtube.com The carboxamide group can be either activating or deactivating depending on the reaction conditions and the point of attachment. The N-(4-methoxyphenyl) group is strongly activating and ortho, para-directing due to the electron-donating methoxy (B1213986) group. Therefore, electrophilic substitution is most likely to occur on the N-aryl ring at the positions ortho to the methoxy group. beilstein-journals.org

Ortho-lithiation is another powerful tool for directed functionalization. uwindsor.ca The carboxamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the biphenyl ring by a strong base like n-butyllithium. The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.netresearchgate.net

The selectivity of these reactions can be controlled by careful choice of reagents and reaction conditions. For instance, in electrophilic substitution, the use of bulky electrophiles might favor substitution at the less sterically hindered para-position. In ortho-lithiation, the choice of the organolithium reagent and the temperature can influence the efficiency and selectivity of the deprotonation. researchgate.net

| Reaction Type | Target Site | Directing Group Effect | Predicted Outcome |

| Electrophilic Aromatic Substitution | N-(4-methoxyphenyl) ring | Methoxy group (activating, ortho, para-directing) | Substitution at positions ortho to the methoxy group |

| Electrophilic Aromatic Substitution | Biphenyl ring | Carboxamide and phenyl group (ortho, para-directing) | Substitution at ortho and para positions of the unsubstituted ring |

| Ortho-lithiation | Biphenyl ring | Carboxamide group (directed metalation group) | Lithiation at the position ortho to the carboxamide |

Photochemical and Electrochemical Reactivity Investigations of Biphenyl and Carboxamide Units

The photochemical and electrochemical behavior of this compound is determined by the electronic properties of its constituent aromatic and amide functionalities.

The biphenyl unit can undergo photochemical reactions, such as photocyclization, upon irradiation with UV light, although this often requires specific substitution patterns and reaction conditions. The photostability of the molecule is an important consideration for its potential applications. N-aryl amides can also exhibit photochemical reactivity, including photo-Fries-type rearrangements or cyclizations, depending on the specific structure and irradiation conditions. rsc.org

Electrochemical studies, such as cyclic voltammetry, can provide valuable insights into the redox properties of the molecule. The N-(4-methoxyphenyl) group is susceptible to electrochemical oxidation. The oxidation potential will be influenced by the electron-donating methoxy group. The oxidation process likely involves the formation of a radical cation centered on the nitrogen atom or the electron-rich aromatic ring. mdpi.com The biphenyl moiety can also be oxidized at higher potentials. The electrochemical reduction of the carboxamide group is generally difficult but can occur at very negative potentials. acs.org The presence of the aromatic rings might facilitate electron transfer processes. The electrochemical behavior can be influenced by the solvent and the supporting electrolyte used in the experiment. nih.govmdpi.com

| Technique | Functional Unit | Expected Behavior | Influencing Factors |

| Photochemistry | Biphenyl | Potential for photocyclization | Wavelength of light, solvent, substituents |

| Photochemistry | N-Aryl Amide | Potential for photo-rearrangement or cyclization | Irradiation conditions, molecular conformation |

| Electrochemistry (Oxidation) | N-(4-methoxyphenyl) | Oxidation to a radical cation | Electrode material, solvent, pH |

| Electrochemistry (Oxidation) | Biphenyl | Oxidation at higher potentials | Electrode potential, solvent |

| Electrochemistry (Reduction) | Carboxamide | Reduction at highly negative potentials | Electrode material, proton availability |

Exploration of N 4 Methoxyphenyl Biphenyl 2 Carboxamide and Its Derivatives As Chemical Probes and Research Tools

Design and Synthesis of N-(4-methoxyphenyl)biphenyl-2-carboxamide-based Chemical Probes

The development of chemical probes from the this compound core structure is a key strategy for identifying and studying its biological targets. These probes are meticulously designed to retain the parent molecule's binding affinity while incorporating a reactive or reporter group. Common designs include photoaffinity labels and fluorescent probes, which allow for covalent target capture and visualization, respectively.

Photoaffinity labeling (PAL) is a powerful technique for target identification, and probes based on this scaffold can be synthesized to incorporate photoreactive moieties like azides. nih.gov For instance, a common synthetic route involves introducing a photoreactive group, such as an azidophenyl group, onto the core scaffold. nih.gov The synthesis often starts with a commercially available precursor which is then chemically modified in a multi-step process. nih.gov A general synthetic approach might involve the coupling of a biphenyl (B1667301) carboxylic acid derivative with a modified aniline, such as an azido-aniline, using standard peptide coupling reagents. mdpi.com

The rationale for probe design is to modify a part of the molecule that is not critical for target binding, allowing the probe to occupy the same binding site as the original compound. nih.gov For example, a probe based on a similar pharmacophore, methamphetamine, was designed by modifying the parent drug to include a photoreactive group, enabling it to form covalent bonds with its binding partners upon UV irradiation. nih.gov This approach, when applied to the this compound scaffold, would allow researchers to "capture" and subsequently identify interacting proteins from complex biological samples.

The synthesis of these specialized probes requires careful planning to ensure the reactive group is positioned correctly and does not interfere with the compound's primary interactions. A typical synthesis for a carboxamide involves activating the carboxylic acid group of the biphenyl moiety and then reacting it with the desired amine. mdpi.comresearchgate.net For a photoaffinity probe, this amine would already contain the photoreactive group.

Table 1: Examples of Functional Groups Used in Chemical Probes

| Functional Group | Type of Probe | Mechanism of Action |

| Aryl Azide | Photoaffinity Label | Upon UV irradiation, forms a highly reactive nitrene that covalently binds to nearby amino acid residues in the target protein's binding site. |

| Benzophenone | Photoaffinity Label | Forms a reactive triplet diradical upon UV exposure, which can abstract a hydrogen atom to create a covalent bond with the target protein. |

| Diazirine | Photoaffinity Label | A more stable precursor that, upon photolysis, generates a reactive carbene for covalent labeling of target proteins with fewer side reactions. |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescent Probe | Attached to the scaffold via a linker, it allows for visualization of the probe's localization in cells or tissues using fluorescence microscopy. |

Methodologies for Investigating Molecular Interactions and Target Engagement in in vitro and ex vivo Research Models

To understand the biological effects of this compound and its derivatives, researchers employ a variety of in vitro and ex vivo assays to study their molecular interactions and confirm target engagement. These methods are crucial for validating the mechanism of action and for guiding further drug development.

Binding assays are fundamental to determining the affinity of a compound for its target. For ortho-biphenyl carboxamides, which have been identified as inhibitors of the Hedgehog signaling pathway, binding assays have confirmed their action as antagonists of the Smoothened (SMO) receptor. nih.gov These assays can measure the displacement of a known radiolabeled or fluorescent ligand from the receptor by the test compound, providing a quantitative measure of binding affinity (e.g., Ki or IC₅₀ values).

Cell-based assays are essential for confirming that the compound affects the target in a more biologically relevant context. For Hedgehog pathway inhibitors, researchers use cellular assays that measure the expression of downstream target genes like Gli1. A reduction in Gli1 expression in the presence of the compound indicates successful target engagement and pathway inhibition. Such assays have been used to characterize the activity of ortho-biphenyl carboxamides, leading to the identification of potent, low nanomolar inhibitors. nih.gov

Ex vivo models, which use tissues or cells taken directly from an organism, offer a bridge between in vitro experiments and whole-organism studies. While specific ex vivo studies on this compound are not detailed in the provided results, a general approach would involve treating tissue samples with the compound and measuring changes in target activity or downstream signaling pathways.

The use of photoaffinity probes, as discussed in the previous section, represents a direct method for target engagement studies. After treating cells or tissue lysates with a photoaffinity probe derivative and exposing them to UV light, the covalently-labeled proteins can be identified using techniques like mass spectrometry. This provides definitive evidence of a direct physical interaction between the compound and its target protein(s). nih.gov

Table 2: Methodologies for Target Engagement Studies

| Methodology | Model | Purpose | Key Outputs |

| Competitive Binding Assay | In vitro (purified protein or cell membranes) | To determine the binding affinity of the compound to its target receptor. | Inhibition constant (Ki), IC₅₀ |

| Cellular Thermal Shift Assay (CETSA) | In vitro (cell lysate) or Ex vivo (intact cells) | To confirm direct binding of the compound to the target protein by measuring changes in protein thermal stability. | Thermal shift of the target protein |

| Reporter Gene Assay | In vitro (engineered cell lines) | To measure the functional consequence of target engagement, such as the inhibition or activation of a signaling pathway. | Changes in reporter gene expression (e.g., luciferase, β-galactosidase) |

| Photoaffinity Labeling with Mass Spectrometry | In vitro (cell lysate) or Ex vivo (intact cells/tissues) | To covalently label and identify the direct binding partners of the compound. | Identification of target proteins |

Integration of the this compound Scaffold into Functional Materials Research

While the primary research focus for the this compound scaffold has been in medicinal chemistry, its structural features suggest potential for integration into functional materials. The biphenyl core is a well-known component in materials science, particularly in the field of organic electronics, due to its rigid structure and ability to facilitate π-π stacking and charge transport.

The development of materials based on biphenylene (B1199973) scaffolds, which are related to the biphenyl core, is an active area of research. researchgate.net For instance, tetrafluorobiphenylene has been studied as a potential building block for ambipolar materials, which can transport both positive and negative charge carriers. researchgate.net The Janus-faced electronic nature of such molecules, with distinct electron-rich and electron-poor regions, is a desirable characteristic for organic electronic devices. researchgate.net The this compound scaffold, with its polarized amide bond and distinct aromatic rings, shares some of these characteristics.

Derivatization of the biphenyl-carboxamide scaffold could lead to the creation of novel polymers or liquid crystals. The amide linkage provides a site for hydrogen bonding, which can direct the self-assembly of molecules into ordered structures. By systematically modifying the substituents on the biphenyl and phenyl rings, researchers could tune the electronic properties, solubility, and solid-state packing of the resulting materials. This could lead to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Although direct integration of this compound itself into functional materials is not prominently documented, the principles of materials design suggest its potential. The synthesis of related polyamides or the incorporation of the scaffold as a dopant in a polymer matrix are plausible research directions. The inherent properties of the biphenyl group, combined with the synthetic versatility of the carboxamide linkage, make this scaffold an intriguing candidate for future materials science exploration.

Scaffold Derivatization Strategies for Academic Structure-Activity Relationship (SAR) Methodological Research

The this compound scaffold is an excellent platform for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for biological activity and which can be altered to improve properties like potency and selectivity.

SAR studies on related ortho-biphenyl carboxamides have been crucial in transforming them from inhibitors of microsomal triglyceride transfer protein (MTP) into potent and selective antagonists of the Smoothened receptor in the Hedgehog signaling pathway. nih.gov This was achieved by exploring modifications at various positions on the biphenyl and carboxamide moieties. nih.gov

A typical SAR campaign involves synthesizing a library of analogs where specific regions of the lead compound are varied. For this compound, these regions include:

The Biphenyl Core: Substituents can be added to either of the phenyl rings to probe the effects of sterics and electronics on activity.

The Amide Linker: The orientation and nature of the linker can be modified. For example, replacing the amide with a thioamide or a reversed amide could explore the importance of the hydrogen bond donor/acceptor pattern.

The 4-methoxyphenyl (B3050149) Ring: The methoxy (B1213986) group can be moved to the ortho or meta positions, or it can be replaced with other substituents (e.g., hydroxyl, halogen, alkyl) to investigate the electronic and steric requirements of this part of the molecule.

For example, in the development of Kv7.1 potassium channel activators, SAR studies on a related scaffold revealed that the (R)-enantiomer was the active one and that a 4-(4-methoxyphenyl)thiazole group was critical for activity, as other replacements led to inactive compounds. nih.gov Similarly, in the development of succinate (B1194679) dehydrogenase inhibitors, a fragment combination strategy was used to design N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives, with SAR studies identifying analogs with significantly enhanced activity. nih.govresearchgate.net These studies highlight how systematic derivatization can lead to compounds with highly optimized biological functions. nih.govresearchgate.net

Table 3: Illustrative SAR Derivatization of the this compound Scaffold

| Modification Site | Original Group | Example Modifications | Rationale for Modification |

| Biphenyl Ring (unsubstituted phenyl) | Hydrogen | Halogens (F, Cl, Br), Alkyl (CH₃), Methoxy (OCH₃) | To explore the impact of electronic effects (electron-withdrawing vs. donating) and steric bulk on binding pocket interactions. |

| Biphenyl Ring (carboxamide-bearing phenyl) | Hydrogen | Halogens, Cyano (CN) | To alter the electronic properties of the aromatic system and potentially form new interactions with the target. |

| Amide Linker | -CO-NH- | -NH-CO- (reversed amide), -CS-NH- (thioamide) | To investigate the importance of the hydrogen bond donor/acceptor orientation and the nature of the carbonyl group. |

| 4-methoxyphenyl Ring | 4-methoxy (-OCH₃) | 2-methoxy, 3-methoxy, Hydroxy (-OH), Trifluoromethyl (-CF₃), Halogens | To assess the optimal position and electronic nature of the substituent for target affinity and to probe for metabolic stability. |

Future Directions and Emerging Research Avenues for N 4 Methoxyphenyl Biphenyl 2 Carboxamide

Advancements in Synthetic Methodologies for Complex Analogs and Libraries

Future synthetic efforts will likely concentrate on creating more efficient and adaptable methods for producing a wide array of N-(4-methoxyphenyl)biphenyl-2-carboxamide analogs. A significant area of focus will be the application of modern cross-coupling reactions, which are indispensable tools in organic chemistry. beilstein-journals.org Techniques such as Suzuki-Miyaura, Negishi, and palladium-catalyzed C-H activation are poised to play a crucial role. nih.govrsc.org These methods facilitate the formation of the core biphenyl (B1667301) structure and allow for the introduction of diverse functional groups onto the aromatic rings, which is essential for fine-tuning the molecule's properties. nih.gov The development of robust protocols for these reactions can enable the construction of extensive compound libraries for high-throughput screening. mdpi.com

The synthesis of biphenyl derivatives has been significantly advanced through various metal-catalyzed cross-coupling reactions. rsc.org For instance, palladium-catalyzed reactions are commonly used to form the biphenyl core. rsc.org Recent research has also highlighted the utility of nickel-based catalysts for similar transformations. rsc.org Furthermore, the development of intramolecular C-H amidation techniques offers a direct route to related heterocyclic structures like phenanthridinones from N-aryl biphenyl carboxamide precursors. researchgate.net

The creation of libraries of related compounds, such as 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, has been shown to be effective in discovering potent and selective inhibitors for biological targets. nih.gov This highlights the importance of developing synthetic routes that allow for systematic structural variation. Future work could also explore the use of solid-phase synthesis or flow chemistry to automate and accelerate the production of these analog libraries.

Potential for Integration into Advanced Spectroscopic and Imaging Techniques

The inherent fluorescent properties of the biphenyl scaffold provide a strong foundation for the development of novel probes for advanced spectroscopic and imaging applications. nih.gov The fluorescence of biphenyl derivatives is sensitive to their chemical environment, including pH and solvent polarity. nih.govnih.gov For example, the introduction of hydroxyl or amino groups can lead to pH-dependent fluorescence, while the methoxy (B1213986) group in this compound is expected to result in stable fluorescence across a range of pH values. nih.gov

The "push-pull" nature that can be engineered into biphenyl systems by adding electron-donating and electron-accepting groups can lead to compounds with large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. nih.govresearchgate.net This property is highly desirable for creating sensitive environmental probes. nih.gov For instance, α-(N-biphenyl)-substituted 2,2′-bipyridines have been shown to exhibit intense blue-to-green fluorescence with quantum yields up to 49.1%. nih.govsemanticscholar.org The fluorescence of these types of molecules can be tuned by altering the substituents on the aromatic rings. nih.gov

The modular nature of the this compound structure allows for the attachment of various functional groups, which could enable its use in multimodal imaging. For example, by incorporating a chelating agent, the compound could potentially be developed into a dual fluorescence and magnetic resonance imaging (MRI) probe. The carboxamide linkage provides a convenient handle for such modifications.

Development of Novel Computational Models and Predictive Frameworks

Computational modeling is becoming an increasingly vital tool for predicting the properties and behavior of complex molecules like this compound. Density Functional Theory (DFT) is a powerful method for studying the electronic structure and predicting the geometry of such compounds. acs.org These computational studies can provide insights into intramolecular interactions, such as the n→π* interaction between a nucleophilic nitrogen and a carbonyl group in related biphenyl systems. acs.org

By systematically varying substituents in computational models, researchers can predict how these changes will affect the molecule's properties, such as its electrophilicity and conformational preferences. acs.org This predictive power can guide synthetic efforts by identifying the most promising candidates for specific applications before they are synthesized in the lab. For instance, computational models can help in designing molecules with specific electronic and photophysical properties for use as fluorescent probes or in electronic devices. semanticscholar.orgacs.org

Future research will likely involve the use of more advanced computational techniques, including machine learning and artificial intelligence, to develop quantitative structure-property relationship (QSPR) models. These models, trained on experimental data, could rapidly predict the properties of new analogs, further accelerating the discovery process. mdpi.commdpi.com

Unexplored Research Domains for the this compound Scaffold in Pure Chemical Sciences and Tool Development

The this compound scaffold presents numerous opportunities for fundamental research and the development of new chemical tools. The biphenyl core is a privileged structure in medicinal chemistry and materials science, and exploring its potential in new contexts is a promising avenue of research. rsc.orgdntb.gov.ua

One area of exploration is the use of this scaffold in the development of new catalysts. The biphenyl unit can act as a rigid backbone for chiral ligands in asymmetric catalysis. The synthesis of atropisomeric biphenyl derivatives, which are chiral due to restricted rotation around the biphenyl bond, could lead to new classes of ligands for transition metal-catalyzed reactions. beilstein-journals.org

The carboxamide group can participate in hydrogen bonding, making these molecules interesting building blocks for supramolecular chemistry. researchgate.net Researchers could investigate the self-assembly of this compound and its derivatives into ordered nanostructures like gels, liquid crystals, or fibers. The properties of these supramolecular materials could be tuned by modifying the molecular structure.

Furthermore, the scaffold can be adapted for the development of chemical sensors. By incorporating recognition elements for specific analytes, it may be possible to create fluorescent or colorimetric sensors for ions, small molecules, or biomolecules. The versatility of the biphenyl carboxamide framework makes it an attractive platform for designing such molecular tools. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-methoxyphenyl)biphenyl-2-carboxamide with high purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). A typical approach involves:

- Step 1 : Coupling biphenyl-2-carboxylic acid with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and by-products.

- Step 3 : Characterization using -NMR (to confirm methoxy group integration at δ 3.7–3.8 ppm) and HPLC (purity >98%) .

Q. How can the crystal structure of N-(4-methoxyphenyl)biphenyl-2-carboxamide be resolved experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure solution and refinement. Key parameters include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Resolution limit ≤ 0.8 Å for accurate electron density mapping.

- Validation using R-factor (<5%) and Flack parameter for chirality .

- Alternative : DFT-based computational modeling (e.g., Gaussian 16) to predict bond angles and torsional strain in the biphenyl moiety .

Q. What analytical techniques are critical for characterizing N-(4-methoxyphenyl)biphenyl-2-carboxamide?

- Methodological Answer :

- Spectroscopy :

- - and -NMR to confirm aromatic proton environments and carboxamide linkage.

- IR spectroscopy for carbonyl stretch (~1650 cm) and methoxy C–O stretch (~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out dimerization or adducts .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy group position) influence the biological activity of N-(4-methoxyphenyl)biphenyl-2-carboxamide?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding affinity (e.g., via molecular docking simulations).

- Compare solubility (logP) using shake-flask experiments: Methoxy groups enhance aqueous solubility but may reduce membrane permeability .

- Case Study : Analogues with para-substituted methoxy groups show 2–3× higher inhibition of COX-2 compared to ortho-substituted derivatives, suggesting steric and electronic effects dominate .

Q. What experimental strategies resolve contradictions in reported biological data for N-(4-methoxyphenyl)biphenyl-2-carboxamide?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC consistency.

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .

- Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to rule out species-specific degradation discrepancies .

Q. How can computational modeling guide the optimization of N-(4-methoxyphenyl)biphenyl-2-carboxamide for target-specific binding?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PARP-1) over 100 ns trajectories to analyze binding pocket stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets with predicted >10-fold affinity improvement .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase .

Key Research Findings

- Synthetic Yield Optimization : Use of microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% yield .

- Crystallographic Insights : The biphenyl moiety adopts a dihedral angle of 35–40°, minimizing steric clash with the methoxyphenyl group .

- Biological Relevance : Demonstrated selective inhibition of COX-2 over COX-1 (10:1 ratio), suggesting reduced gastrointestinal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.